2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
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Overview
Description
2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that features a thiophene ring, a sulfonamide group, and a phenylacetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can exert antimicrobial and antitumor activities .
Mode of Action
This compound interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is halted, leading to the death of rapidly dividing cells, such as cancer cells and microbes .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a coenzyme that plays a vital role in the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell death .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth. By disrupting DNA synthesis, it causes cell death in rapidly dividing cells. This makes it potentially useful in treating conditions characterized by rapid cell growth, such as cancer and microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of 4-aminophenylacetamide and the sulfonyl chloride group of thiophene-2-sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
2-[4-(thiophene-2-sulfonamido)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide: Similar structure with an additional thiophene ring attached to the nitrogen atom.
Uniqueness
2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is unique due to its specific combination of a thiophene ring, a sulfonamide group, and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(15)8-9-3-5-10(6-4-9)14-19(16,17)12-2-1-7-18-12/h1-7,14H,8H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOOPDNIRFZGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.